molecular formula C16H22ClNO B5866357 N-(2-chlorobenzyl)-3-cyclohexylpropanamide

N-(2-chlorobenzyl)-3-cyclohexylpropanamide

Cat. No.: B5866357
M. Wt: 279.80 g/mol
InChI Key: GBZYBZHDDZRRDB-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-cyclohexylpropanamide: is an organic compound that features a benzyl group substituted with a chlorine atom, attached to a cyclohexylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-chlorobenzyl chloride and 3-cyclohexylpropanoic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods:

  • Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in studies involving the modification of amide bonds.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antitumor properties.

Medicine:

  • Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Mechanism:

  • The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Molecular Targets and Pathways:

  • Potential targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
  • The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(2-chlorobenzyl)-substituted hydroxamate: Known for its antimicrobial properties.

    N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one: Used in anti-inflammatory drug discovery.

    Chlorobenzene derivatives: Commonly used as intermediates in the synthesis of various chemicals.

Uniqueness:

    N-(2-chlorobenzyl)-3-cyclohexylpropanamide: is unique due to its specific combination of a chlorobenzyl group with a cyclohexylpropanamide moiety, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c17-15-9-5-4-8-14(15)12-18-16(19)11-10-13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZYBZHDDZRRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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